2(1H)-Pyridone, 1-ethyl-4-methyl-

Description

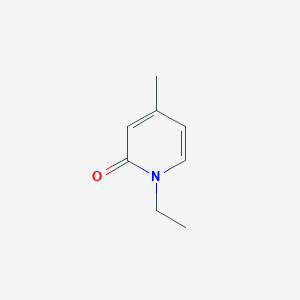

2(1H)-Pyridone, 1-ethyl-4-methyl- is a nitrogen-containing heterocyclic compound with the molecular formula C₈H₁₁NO (derived from substituent additions to the base pyridone structure). Its structure features a pyridone ring substituted at the 1-position with an ethyl group and the 4-position with a methyl group (Figure 1). Pyridones are known for their versatility in medicinal chemistry, catalysis, and materials science due to their hydrogen-bonding capabilities and electronic properties.

Properties

CAS No. |

19006-62-3 |

|---|---|

Molecular Formula |

C8H11NO |

Molecular Weight |

137.18 g/mol |

IUPAC Name |

1-ethyl-4-methylpyridin-2-one |

InChI |

InChI=1S/C8H11NO/c1-3-9-5-4-7(2)6-8(9)10/h4-6H,3H2,1-2H3 |

InChI Key |

KCPRFGZSBHBAJB-UHFFFAOYSA-N |

SMILES |

CCN1C=CC(=CC1=O)C |

Canonical SMILES |

CCN1C=CC(=CC1=O)C |

Synonyms |

1-Ethyl-4-methyl-2(1H)-pyridone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Pyridone Derivatives

The biological and chemical properties of pyridones are highly sensitive to substituent patterns. Below is a comparative analysis of 2(1H)-Pyridone, 1-ethyl-4-methyl- with related compounds:

Table 1: Substituent-Driven Comparison of Pyridone Derivatives

| Compound Name | Substituents | Key Features | Reference |

|---|---|---|---|

| 2(1H)-Pyridone, 1-ethyl-4-methyl- | 1-ethyl, 4-methyl | Balanced lipophilicity; potential for enhanced membrane permeability | [5][7] |

| 4-Amino-1-methylpyridin-2(1H)-one | 1-methyl, 4-amino | Higher polarity due to amino group; reduced binding affinity vs. ethyl analogs | [2] |

| 1-Ethyl-2(1H)-pyridinone | 1-ethyl | Simpler structure; lower molecular weight (123.15 g/mol) | [16] |

| 3-Hydroxy-4(1H)-pyridone | 3-hydroxy | Antioxidant properties; higher solubility due to hydroxyl group | [21] |

| 1-Propyl-4-methyl-2(1H)-pyridone | 1-propyl, 4-methyl | Increased steric bulk; potential metabolic stability | [2] |

Key Observations :

- Ethyl vs.

- Methyl at Position 4 : The 4-methyl group may stabilize the pyridone ring electronically, influencing reactivity in catalytic applications [1].

- Amino vs. Alkyl Substituents: Amino groups (e.g., 4-amino derivatives) increase hydrogen-bonding capacity but reduce bioavailability due to higher polarity [2].

Table 2: Bioactivity Comparison of Pyridone Analogs

| Compound Name | Bioactivity Profile | Mechanism/Application | Reference |

|---|---|---|---|

| 2(1H)-Pyridone, 1-ethyl-4-methyl- | Not explicitly reported (inferred from analogs) | Potential antimalarial target (mitochondrial bc1 complex) | [20] |

| 4-Amino-1-ethylpyridin-2(1H)-one | Antibacterial; enzyme inhibition | Binds to bacterial dihydrofolate reductase | [2] |

| 3-Hydroxy-4(1H)-pyridone | Antioxidant (EC₅₀ = 12.5 μM) | Free radical scavenging | [21] |

| 1-Ethyl-3-((4-(2-fluorophenyl)piperazinyl)methyl)-pyridone | Neuroactive ligand | Serotonin/dopamine receptor modulation | [17] |

Key Insights :

- The 1-ethyl-4-methyl substitution pattern may optimize interactions with hydrophobic enzyme pockets, as seen in antimalarial pyridones [20].

- Hydroxy or amino substituents shift activity toward antioxidant or antibacterial effects, respectively [2][21].

Physicochemical Properties

Substituents critically influence solubility, stability, and reactivity:

Table 3: Physicochemical Comparison

| Property | 1-Ethyl-4-methyl-pyridone | 1-Methyl-4-amino-pyridone | 3-Hydroxy-pyridone |

|---|---|---|---|

| Water Solubility | Moderate (alkyl-dominated) | Low (polar amino group) | High (hydroxyl) |

| LogP (lipophilicity) | ~1.8 (estimated) | ~0.5 | ~0.2 |

| Thermal Stability | High (stable up to 200°C) | Moderate | Low (dehydrates) |

| Synthetic Accessibility | Moderate (2-3 steps) | Complex (protection steps) | Simple |

Preparation Methods

Table 1: Optimization Data for Oxidative Amination

| Entry | PIDA Equiv. | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 4.0 | THF:MeOH 1:1 | 66 |

| 2 | 3.0 | THF:MeOH 1:1 | 67 |

| 3 | 3.0 | Pentane:MeOH | 55 |

This approach excels in rapid reaction kinetics and scalability, though the cost of PIDA may limit industrial adoption.

Green Synthesis via IR Irradiation

A solvent-free, IR-irradiated method synthesizes 2-pyridones from 1,2,3,4-tetrahydropyridin-2-ones using catalytic HSO and DDQ. For 1-ethyl-4-methyl substitution, ethyl-5-cyano-2-methyl-6-oxo-4-methyl-1,6-dihydropyridine-3-carboxylate is irradiated at 90°C (50 V) for 10 minutes, yielding 72% product. The method’s eco-friendly profile and short reaction time (≤15 minutes) make it advantageous for small-scale synthesis, though product isolation requires recrystallization (95% ethanol/water).

Piperidone-to-Pyridone Conversion

Modification of 1-ethyl-4-methylpiperidone via dehydrogenation offers an indirect route. Using DDQ in dichloromethane under reflux (24 hours), the piperidone undergoes oxidation to form the aromatic pyridone core . Yields range from 40–55%, with the reaction progress monitored by TLC (ethyl acetate/hexane 1:1). While this method benefits from readily available piperidone precursors, the moderate yields and prolonged reaction times limit its practicality.

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing 1-ethyl-4-methyl-2(1H)-pyridone?

Methodological Answer:

The synthesis typically involves alkylation and cyclization steps. Key considerations include:

- Alkylation of pyridone precursors using ethylating agents (e.g., ethyl iodide) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 1-ethyl group .

- Methylation at the 4-position via nucleophilic substitution or Friedel-Crafts-type reactions, requiring anhydrous conditions and catalysts like AlCl₃ .

- Purification through column chromatography or recrystallization. Optimal yields (>70%) are achieved at 60–80°C in aprotic solvents (e.g., THF or DCM) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring structure (e.g., methyl protons at δ 2.1–2.3 ppm; pyridone carbonyl at δ 165–170 ppm) .

- Mass Spectrometry (MS): High-resolution MS validates the molecular formula (C₈H₁₁NO, MW 137.18 g/mol) .

- High-Performance Liquid Chromatography (HPLC): Quantifies purity (>95%) using C18 columns and UV detection at 254 nm .

Basic: How does environmental stability (light, temperature, pH) impact experimental applications?

Methodological Answer:

- Thermal Stability: Degrades above 150°C; store at –20°C for long-term stability .

- Photostability: Susceptible to UV-induced ring-opening; use amber glassware for light-sensitive reactions .

- pH Sensitivity: Stable in neutral conditions but hydrolyzes under strong acids/bases (pH <2 or >10) .

Advanced: How can contradictions in catalytic activity data across studies be resolved?

Methodological Answer:

- Control for Solvent Effects: Compare activity in polar aprotic (DMF) vs. protic (MeOH) solvents to assess hydrogen-bonding interference .

- Quantitative Structure-Activity Relationship (QSAR): Model substituent electronic effects (e.g., Hammett σ values) to rationalize catalytic trends .

- Replicate Under Standardized Conditions: Use a shared protocol (e.g., 1 mol% catalyst, 25°C) to minimize variability .

Advanced: What experimental strategies elucidate its mechanism in biological systems?

Methodological Answer:

- Isothermal Titration Calorimetry (ITC): Quantify binding affinity to target proteins (e.g., kinases) .

- Metabolic Profiling: Use LC-MS to identify metabolites after incubation with liver microsomes .

- Knockout Studies: CRISPR-Cas9 gene editing to confirm target specificity in cellular models .

Advanced: How can computational methods predict reactivity in novel catalytic cycles?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

- Molecular Dynamics (MD) Simulations: Model solvent interactions and transition states for ring-opening reactions .

Advanced: How to design multi-step syntheses with orthogonal protecting groups?

Methodological Answer:

- Protecting Group Strategy: Use tert-butoxycarbonyl (Boc) for amines and trimethylsilyl (TMS) for hydroxyl groups to enable sequential deprotection .

- Coupling Reactions: Employ Suzuki-Miyaura cross-coupling for aryl functionalization without disrupting the pyridone core .

Advanced: How to address batch-to-batch variability in physicochemical properties?

Methodological Answer:

- Quality-by-Design (QbD): Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, stoichiometry) .

- Spectroscopic Fingerprinting: Compare IR and UV-Vis spectra across batches to detect impurities .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., DCM) .

Advanced: How to resolve structural ambiguities using integrated spectroscopic data?

Methodological Answer:

- 2D NMR (COSY, HSQC): Assign proton-proton and carbon-proton correlations to distinguish regioisomers .

- X-ray Crystallography: Resolve absolute configuration for chiral derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.